molecular formula C19H14ClN3O B2894960 3-[1-(4-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone CAS No. 400076-00-8

3-[1-(4-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone

Cat. No.: B2894960
CAS No.: 400076-00-8
M. Wt: 335.79
InChI Key: NKRPLAHEGSKBHS-UHFFFAOYSA-N
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Description

3-[1-(4-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone is a complex organic compound characterized by its benzimidazole and pyridinone rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(4-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone typically involves multiple steps, starting with the formation of the benzimidazole core. One common approach is the condensation of o-phenylenediamine with 4-chlorobenzaldehyde under acidic conditions. The resulting benzimidazole intermediate is then reacted with a suitable pyridinone precursor to form the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors or large-scale batch processes to ensure efficiency and scalability. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The pyridinone ring can be oxidized to form pyridine-N-oxide derivatives.

  • Reduction: : The benzimidazole ring can be reduced to form benzimidazolylamine derivatives.

  • Substitution: : The chlorine atom on the benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: : Various nucleophiles can be used for substitution reactions, such as amines, alcohols, and thiols.

Major Products Formed

  • Oxidation: : Pyridine-N-oxide derivatives.

  • Reduction: : Benzimidazolylamine derivatives.

  • Substitution: : Chlorobenzyl derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology

In biological research, it serves as a probe for studying enzyme-substrate interactions and as a potential inhibitor for various enzymes.

Medicine

In medicine, it has shown promise as a therapeutic agent for treating certain diseases, such as cancer and bacterial infections.

Industry

In industry, it is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 3-[1-(4-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the specific application, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorobenzyl alcohol

  • 1-(4-Chlorobenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid

  • Chlorobenzyl chlorides

Uniqueness

3-[1-(4-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone is unique due to its specific combination of benzimidazole and pyridinone rings, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

3-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O/c20-14-9-7-13(8-10-14)12-23-17-6-2-1-5-16(17)22-18(23)15-4-3-11-21-19(15)24/h1-11H,12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKRPLAHEGSKBHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)C4=CC=CNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665974
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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